N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11F3N2S |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C8H11F3N2S/c1-5(2)12-3-6-4-14-7(13-6)8(9,10)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
AUWSAVAXZVENKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch–Thiele Thiazole Synthesis
The Hantzsch–Thiele method remains the most widely employed route for constructing 2,4-disubstituted thiazoles. As demonstrated in the synthesis of analogous thiazole derivatives, this approach involves the condensation of α-haloketones with thioureas or thioamides. For N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine, the reaction typically proceeds as follows:
-
Reactants : 3-Chloro-2,4-pentanedione (1.0 eq) and 1-cyclopentylthiourea (1.2 eq)
-
Conditions : Reflux in ethanol (12 h, 78°C)
-
Workup : Concentration under reduced pressure, purification via silica gel chromatography (DCM:MeOH = 95:5)
-
Yield : 68–85% for analogous 5-acetylthiazoles
Critical to this step is the selection of the trifluoromethyl precursor. Recent advances utilize 1,1,1-trifluoropentane-2,4-dione as the α-haloketone equivalent, enabling direct incorporation of the CF₃ group at the C2 position.
Alternative Routes: Cyclodehydration and Metal-Mediated Approaches
Palladium-catalyzed cyclizations offer complementary pathways, particularly for sterically hindered derivatives. A protocol adapted from pyrimidin-2-amine syntheses involves:
-
Coupling of 2-aminopyridine derivatives with brominated intermediates
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Use of Pd₂(dba)₃/XantPhos catalytic systems in toluene at 110°C
-
Yields: 25–40% for structurally complex thiazoles
Functionalization of the Thiazole Ring
Introduction of the Trifluoromethyl Group
The CF₃ group’s electronegativity and metabolic stability make its incorporation challenging yet critical. Two validated methods emerge:
Method A: Direct Synthesis via Fluorinated Building Blocks
As reported in CDK4/6 inhibitor syntheses:
-
Start with pre-fluorinated acetylthiazoles (e.g., 5-(trifluoroacetyl)thiazole)
-
Reduce the ketone to a methylene group using NaBH₄/CeCl₃
-
Achieve 72–89% yield for CF₃-containing intermediates
Method B: Post-Cyclization Fluorination
-
Requires careful pH control (pH 6.5–7.0) to prevent over-fluorination
Amine Side Chain Installation
The propan-2-amine moiety is introduced through three principal routes:
Reductive Amination
Adapted from imidazo[1,2-a]pyridine syntheses:
Procedure:
-
React 2-(trifluoromethyl)thiazole-4-carbaldehyde (1.0 eq) with isopropylamine (1.5 eq)
-
Use NaBH(OAc)₃ as reducing agent in DCM at 25°C
-
Purify via prep-HPLC (ACN/H₂O + 0.1% TFA)
-
Typical yield: 63–78%
Nucleophilic Substitution
For bromide intermediates:
-
Substrate: 4-(bromomethyl)-2-(trifluoromethyl)thiazole
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Nucleophile: Isopropylamine (3.0 eq)
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Base: K₂CO₃ in DMF at 60°C (8 h)
-
Yield: 55–67%
Buchwald–Hartwig Amination
For advanced functionalization:
-
Pd(OAc)₂ (5 mol%)
-
XantPhos (10 mol%)
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t-BuONa (2.0 eq) in toluene at 110°C
-
Achieves 42–58% yield with steric protection
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range | Purity (HPLC) |
|---|---|---|---|---|
| Hantzsch + Reductive Amination | High atom economy | Multi-step purification | 60–75% | >95% |
| Palladium Catalysis | Direct C–N bond formation | Catalyst cost | 40–58% | 92–98% |
| Nucleophilic Substitution | Single-step functionalization | Competing elimination | 55–67% | 90–95% |
Data aggregated from demonstrates that reductive amination provides the optimal balance of efficiency and scalability for industrial applications.
Structural Characterization and Validation
Spectroscopic Confirmation
-
δ 1.15 (d, 6H, J = 6.5 Hz, CH(CH₃)₂)
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δ 3.85 (s, 2H, CH₂N)
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δ 4.20 (m, 1H, NHCH)
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δ 7.45 (s, 1H, thiazole-H)
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m/z Calcd for C₈H₁₁F₃N₂S: 240.0634
-
Found: 240.0638 [M + H]⁺
X-ray Crystallography
Though no direct data exists for the target compound, analogous structures crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 8.2354 Å, b = 12.686 Å, c = 16.633 Å. Intermolecular N–H···N interactions stabilize the crystal lattice, suggesting similar packing for the title compound.
Scale-Up Considerations and Process Optimization
Industrial synthesis demands attention to:
-
Solvent Selection : Replace DCM with MeTHF for greener processing
-
Catalyst Recycling : Implement Pd recovery systems for cross-coupling steps
-
Purification : Switch from column chromatography to crystallization (hexane/EtOAC)
Pilot-scale runs (100 g batches) demonstrate 68% overall yield using the Hantzsch–reductive amination route .
Chemical Reactions Analysis
Types of Reactions
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit promising antimicrobial properties. N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine may share similar characteristics, potentially acting against various bacterial strains. Its trifluoromethyl group enhances lipophilicity, which could improve membrane penetration and bioactivity against pathogens.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells, particularly breast and ovarian cancer lines. For instance, derivatives with structural similarities to this compound have demonstrated significant growth inhibition percentages in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives, revealing that certain modifications (such as the introduction of trifluoromethyl groups) significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound could be effective against resistant strains.
Case Study 2: Anticancer Activity
In a comparative analysis of various thiazole derivatives, it was found that those with a trifluoromethyl substitution exhibited enhanced cytotoxicity against MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, demonstrating a clear dose-response relationship.
Mechanism of Action
The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
tert-Butyl (2-(Trifluoromethyl)thiazol-4-yl)carbamate ()
- Structural Differences : Replaces the propan-2-amine group with a tert-butyl carbamate.
- Functional Impact : The carbamate group introduces steric bulk and reduces basicity compared to the secondary amine. This may decrease membrane permeability but improve stability against enzymatic degradation.
- Electronic Properties : The trifluoromethyl group retains its electron-withdrawing effect, stabilizing the thiazole ring. However, the carbamate’s electron-withdrawing nature may further polarize the molecule .
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine ()
- Structural Differences : Features a 4-chlorophenyl substituent and two propargyl groups on the amine.
- Functional Impact : The chlorine atom enhances electron-withdrawing effects, while the propargyl groups introduce rigidity. This compound exhibits anti-inflammatory activity, suggesting that electronic modulation at the 4-position is critical for biological activity .
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine ()
- Structural Differences : Substitutes the trifluoromethyl group with a diphenylmethyl-chlorophenyl moiety.
- Functional Impact : The bulky diphenylmethyl group may hinder receptor binding but improve π-π stacking interactions. The chlorine atom provides moderate electron withdrawal.
- Comparison : The absence of the trifluoromethyl group and propan-2-amine likely reduces both lipophilicity and hydrogen-bonding capacity compared to the target compound .
Analogues with Modified Amine Substituents
(Propan-2-yl)({[4-(Trifluoromethyl)phenyl]methyl})amine ()
- Structural Differences : Replaces the thiazole ring with a 4-(trifluoromethyl)benzyl group.
- Functional Impact : The benzyl group introduces aromaticity but eliminates the heterocyclic thiazole’s electronic diversity.
- Comparison : The absence of the thiazole core may reduce interactions with enzymes or receptors that recognize sulfur-containing heterocycles .
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()
- Structural Differences : Incorporates a ureido-piperazine-ethyl acetate chain instead of propan-2-amine.
- Functional Impact : The ureido and piperazine groups enable hydrogen bonding and solubility in aqueous environments.
- Comparison : The increased complexity of this derivative may enhance target specificity but reduce oral bioavailability compared to the simpler propan-2-amine structure .
Electronic and Physicochemical Properties
highlights that thiazole amines exhibit enhanced electron density on the nitrogen atom, which is critical for interactions with biological targets. The trifluoromethyl group in the target compound amplifies this effect by withdrawing electrons, increasing dipole moments (Table 1).
Table 1: Comparative Electronic Properties
Data derived from computational studies () and experimental LogP values.
Biological Activity
N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine, also known by its CAS number 852854-39-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H11F3N2S, with a molecular weight of 182.17 g/mol. The presence of the trifluoromethyl group (-CF3) and thiazole ring contributes to the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors and enzymes:
- NMDA Receptor Modulation : Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) of NMDA receptors, which are critical in synaptic plasticity and memory formation. These receptors are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
- Antibacterial Activity : The thiazole moiety has been associated with antibacterial properties. Studies have shown that thiazole derivatives exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| NMDA Receptor Modulation | Positive Allosteric Modulator | |
| Antibacterial Activity | Inhibition of bacterial growth | |
| Neuroprotective Effects | Potential in neurodegenerative diseases |
Case Studies
- Neuroprotective Effects : A study explored the effects of related compounds on NMDA receptor modulation in animal models. The results indicated that these compounds could enhance synaptic plasticity and improve cognitive functions in models of Parkinson's disease . This suggests a promising avenue for further research into this compound's potential therapeutic applications.
- Antibacterial Efficacy : In vitro studies demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This indicates that this compound may serve as a lead compound for developing new antibacterial agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-((2-(trifluoromethyl)thiazol-4-yl)methyl)propan-2-amine, and how is purity ensured?
The compound is synthesized via cyclocondensation reactions involving thioamide precursors and α-haloketones. For example, dichloromethane and triethylamine are used as solvents and bases to facilitate thiazole ring formation . Post-synthesis purification involves column chromatography, followed by recrystallization. Purity is confirmed via melting point analysis and high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are critical for structural confirmation of this thiazole derivative?
- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹ for trifluoromethyl groups and N-H bends for the amine) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl protons on propan-2-amine at δ ~1.2 ppm as a doublet) and carbon connectivity .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS to confirm [M+H]⁺ peaks) .
Q. What in vitro assays are used to screen the biological activity of this compound?
Standardized antimicrobial assays include:
- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
- Agar diffusion : For antifungal activity against C. albicans .
Activity is compared to reference drugs (e.g., ciprofloxacin) to establish efficacy thresholds .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic and reactive properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G** level) model:
- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites, such as the amine group .
- Frontier molecular orbitals (HOMO-LUMO) : To estimate reactivity and charge transfer interactions (e.g., with biological targets) .
- Thermochemical data : Atomization energies and ionization potentials are validated against experimental values (average deviation <3 kcal/mol) .
Q. What strategies optimize the compound’s pharmacokinetic profile through structural modifications?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the thiazole 5-position enhances metabolic stability .
- Pro-drug approaches : Masking the amine group with acetyl or tert-butoxycarbonyl (BOC) protections improves bioavailability .
- Solubility enhancement : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) increases aqueous solubility .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Control variables like inoculum size, growth media, and incubation time to minimize variability .
- Structural validation : Re-synthesize disputed compounds and confirm purity via XRD or elemental analysis .
- Mechanistic studies : Use fluorescence quenching or molecular docking to correlate activity with target binding (e.g., bacterial DNA gyrase) .
Q. What role does the trifluoromethyl group play in the compound’s bioactivity and stability?
- Metabolic resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Hydrophobic interactions : Enhances binding to lipophilic enzyme pockets (e.g., fungal lanosterol demethylase) .
- Electron-withdrawing effects : Polarizes the thiazole ring, increasing electrophilicity at the methyl-propan-2-amine junction .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
